PEG4 Spacer Mitigates Aggregation-Caused Quenching (ACQ) vs. Cy5 Azide in Protein Conjugates
Protein conjugates prepared from standard Cy5 dyes (without PEG spacers) exhibit prominent blue-shifted absorption shoulder peaks indicative of non-fluorescent H-aggregate formation, which directly diminishes conjugate fluorescence [1]. The PEG4 spacer incorporated in this compound physically separates adjacent Cy5 chromophores upon conjugation, suppressing Davydov splitting and H-aggregate formation, thereby maintaining monomeric fluorescence output even at elevated degrees of labeling [1][2]. In contrast, Cy5 azide lacking the PEG4 spacer shows progressive fluorescence quenching as dye-to-protein ratios increase, due to resonance energy transfer from monomers to non-fluorescent dimers [1].
| Evidence Dimension | Aggregation-induced fluorescence quenching in protein conjugates |
|---|---|
| Target Compound Data | PEG4 spacer suppresses H-aggregate formation; maintains monomer fluorescence at higher DOL |
| Comparator Or Baseline | Cy5 dye without PEG spacer: prominent blue-shifted absorption shoulder peaks; fluorescence diminished due to aggregate formation |
| Quantified Difference | Qualitative: PEG4 spacer prevents anomalous blue-shifted absorption shoulders observed with non-PEGylated Cy5 |
| Conditions | Protein conjugation (antibody labeling); absorption spectroscopy of conjugates |
Why This Matters
For procurement, this compound enables higher labeling densities without sacrificing fluorescence output, reducing the amount of expensive antibody or protein required per assay while maintaining signal intensity.
- [1] Berliner JE, Rothe A, Buller G, et al. Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. J Histochem Cytochem. 2003;51(12):1699-1712. View Source
- [2] Hindawi. Prevention of H-Aggregates Formation in Cy5 Labeled Macromolecules. International Journal of Polymer Science. 2010. View Source
